molecular formula C16H13NO4 B12530039 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one CAS No. 653590-50-2

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B12530039
CAS No.: 653590-50-2
M. Wt: 283.28 g/mol
InChI Key: VOGDFIXCQQYZIM-UHFFFAOYSA-N
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Description

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate oxazole derivative in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives depending on the reaction conditions and reagents used.

Scientific Research Applications

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially modulating enzyme activity or receptor binding. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(4-Hydroxy-3-methoxyphenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is unique due to its specific combination of functional groups and the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

653590-50-2

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

4-[3-(4-hydroxyphenyl)-1,2-oxazol-5-yl]-2-methoxyphenol

InChI

InChI=1S/C16H13NO4/c1-20-16-8-11(4-7-14(16)19)15-9-13(17-21-15)10-2-5-12(18)6-3-10/h2-9,18-19H,1H3

InChI Key

VOGDFIXCQQYZIM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=NO2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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